molecular formula C14H14O2 B1616739 1-Methoxy-4-(4-methylphenoxy)benzene CAS No. 3402-85-5

1-Methoxy-4-(4-methylphenoxy)benzene

Cat. No.: B1616739
CAS No.: 3402-85-5
M. Wt: 214.26 g/mol
InChI Key: AALQUOHYAMXZRQ-UHFFFAOYSA-N
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Description

1-Methoxy-4-(4-methylphenoxy)benzene is an organic compound with the molecular formula C14H14O2 It is a derivative of benzene, featuring methoxy and methylphenoxy substituents

Scientific Research Applications

1-Methoxy-4-(4-methylphenoxy)benzene has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process requires careful selection of catalysts and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(4-methylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

Comparison with Similar Compounds

1-Methoxy-4-(4-methylphenoxy)benzene can be compared with other similar compounds, such as:

Uniqueness: The presence of both methoxy and methylphenoxy groups in this compound imparts unique electronic and steric effects, making it distinct from its analogs

Similar Compounds

  • 1-Methoxy-4-methylbenzene
  • 1-Methoxy-4-(phenylmethyl)benzene
  • 4-Methoxytoluene
  • 4-Methyl anisole

Properties

IUPAC Name

1-methoxy-4-(4-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-3-5-13(6-4-11)16-14-9-7-12(15-2)8-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALQUOHYAMXZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346402
Record name 1-methoxy-4-(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3402-85-5
Record name 1-methoxy-4-(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-methoxy phenol (18 g, 0.145 mol) was taken into anhydrous dioxane (250 mL). 4-iodotoluene (47.42 g, 0.217 mol), cesium carbonate (94.49 g, 0.29 mol), N,N-dimethylglycine HCl (1.97 g, 0.014 mol), and copper iodide (0.966 g, 0.005 mol) were added to the solution. The reaction was heated to 90° C. for 12 h under nitrogen, with mechanical stirring. The reaction was concentrated to dryness and the residue was partitioned between water and ethyl acetate. The aqueous layer was washed with ethyl acetate (4×). The ethyl acetate was washed with brine, dried over sodium sulfate and concentrated to dryness. The crude product was purified by flash chromatography (10:1 silica ratio, eluted with 3% ethyl acetate in hexane) to obtain the title product (23.50 g, 0.1097 moles, 76% yield). 1H NMR (400 MHz, DMSO-d6); δ 2.26 (s, 3H), 3.73 (s, 3H), 6.82 (d, J=8.8, 2H), 6.94 (s, 4H), 7.14 (d, J=8, 2H).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
47.42 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
94.49 g
Type
reactant
Reaction Step Two
Quantity
1.97 g
Type
reactant
Reaction Step Two
Quantity
0.966 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Following the general procedure for Example 11 (step 1), N,N-dimethylglycine hydrochloride (0.03 g, 0.22 mmol), cesium carbonate (1.59 g, 4.88 mmol) and Cu(I) iodide (0.02 g, 0.09 mmol) were added to a solution of 4-iodotoluene (0.8 g, 3.67 mmol) and 4-methoxyphenol (0.3 g, 2.42 mmol) in dioxane (10 mL) to afford the title compound (0.92 g, 100%) as a brown oil.
Name
cesium carbonate
Quantity
1.59 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I) iodide
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.03 g
Type
catalyst
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methoxy-4-(4-methylphenoxy)benzene
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